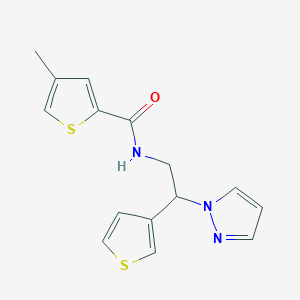
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide
説明
This compound is a heterocyclic amide derivative featuring a thiophene core substituted with a methyl group at the 4-position and a carboxamide moiety at the 2-position. The ethyl linker bridging the thiophene-3-yl and pyrazole groups introduces conformational flexibility, which may influence its physicochemical and biological properties. This structural complexity positions it within a broader class of thiophene-carboxamide derivatives studied for applications ranging from medicinal chemistry to materials science.
特性
IUPAC Name |
4-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-7-14(21-9-11)15(19)16-8-13(12-3-6-20-10-12)18-5-2-4-17-18/h2-7,9-10,13H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGYGAHIYMDFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural arrangement, which includes a pyrazole, thiophene, and carboxamide functional groups, contributes to its diverse biological effects.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 304.39 g/mol. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Thiophene | Thiophene |
| Carboxamide | Carboxamide |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticancer : Shows potential in inhibiting tumor growth in certain cancer cell lines.
- Anti-inflammatory : Reduces inflammation in cellular models.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HepG2 for liver cancer) indicate that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values observed were promising, suggesting a strong potential for development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : The compound could modulate receptor activity related to inflammation and immune response.
Case Studies
Several studies have investigated the biological effects of similar compounds:
-
Study on Anticancer Properties :
- Researchers synthesized derivatives of pyrazole and thiophene and evaluated their anticancer effects on various cell lines.
- Results indicated that modifications to the thiophene ring enhanced cytotoxicity against cancer cells.
-
Antimicrobial Efficacy Assessment :
- A comparative study assessed the antimicrobial activity of different pyrazole derivatives.
- The compound showed superior activity against resistant strains of bacteria compared to standard antibiotics.
類似化合物との比較
Comparison with Similar Compounds
The compound shares structural motifs with several synthesized thiophene-carboxamide derivatives. Below is a comparative analysis based on synthesis, structural features, and properties:
Key Observations
Synthetic Complexity :
- The target compound’s ethyl-linked pyrazole and thiophene-3-yl groups suggest a multi-step synthesis, contrasting with simpler derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide, which is synthesized via a single-step amide coupling .
- Compounds in (e.g., Compound 4) involve cyclization reactions (e.g., dihydro-pyrazole formation) with yields ranging from 64% to 74%, indicating moderate efficiency for analogous heterocyclic systems .
Structural Flexibility vs. In contrast, derivatives like Compound 5 () feature rigid pyrazolidine or triazepine rings, which may limit adaptability . N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a planar amide group with dihedral angles of ~9–16° between aromatic rings, suggesting moderate torsional strain compared to the target compound’s likely non-planar ethyl-linked substituents .
Electronic and Intermolecular Interactions: The pyrazole ring in the target compound offers hydrogen-bonding donors/acceptors, akin to the amide and nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide. Methylthiophene derivatives (e.g., Compounds 4–6 in ) exhibit steric and electronic modulation via methyl substitution, which could influence solubility and crystallinity .
Crystallographic Behavior :
- While the target compound’s crystal structure is unreported, N-(2-nitrophenyl)thiophene-2-carboxamide forms weak C–H···O/S interactions and lacks classical hydrogen bonds, suggesting that the pyrazole in the target compound might dominate packing via N–H···O/N interactions .
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Biological Activity : Pyrazole-thiophene hybrids are often explored for antimicrobial or kinase inhibitory activity. The target compound’s flexible linker may improve target engagement compared to rigid analogues (e.g., triazepine derivatives in ) .
- Material Science : Thiophene-carboxamides with nitro groups () exhibit distinct electronic properties, whereas the target compound’s methyl and pyrazole groups may favor charge-transfer interactions in semiconductors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


